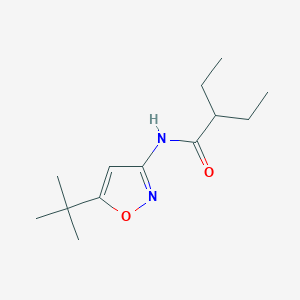
N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide, also known as A-84543, is a synthetic compound that belongs to the class of isoxazoles. It was first synthesized by Abbott Laboratories in the 1990s. A-84543 has been shown to have potential therapeutic applications in the treatment of pain and addiction.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide acts as a selective kappa opioid receptor agonist, which leads to the activation of downstream signaling pathways. The activation of the kappa opioid receptor results in the inhibition of neurotransmitter release, including dopamine, which is involved in the reward pathway. This mechanism of action is thought to be responsible for the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has a longer duration of action compared to other kappa opioid receptor agonists, which may make it a useful therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide in lab experiments is its high selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor. A limitation of using this compound is that it may not accurately represent the effects of other opioid drugs, which may have different mechanisms of action and side effects.
Future Directions
Future research on N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide could focus on its potential use as a therapeutic agent for pain and addiction. Further studies could investigate the safety and efficacy of this compound in human clinical trials. Additionally, research could explore the potential use of this compound in combination with other drugs for the treatment of pain and addiction.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide involves the reaction of 3,5-di-tert-butylisoxazole with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 68-70°C.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-ethylbutanamide has been extensively studied for its potential use as an analgesic and anti-addictive agent. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the modulation of pain and addiction. This compound has also been shown to have a lower potential for abuse and dependence compared to other opioid drugs.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-6-9(7-2)12(16)14-11-8-10(17-15-11)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDIDWERFOZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NOC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)


![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)
![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)
